(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
Brand Name: Vulcanchem
CAS No.: 921198-16-5
VCID: VC16945445
InChI: InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1
SMILES:
Molecular Formula: C12H21NO6S2
Molecular Weight: 339.4 g/mol

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid

CAS No.: 921198-16-5

Cat. No.: VC16945445

Molecular Formula: C12H21NO6S2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid - 921198-16-5

Specification

CAS No. 921198-16-5
Molecular Formula C12H21NO6S2
Molecular Weight 339.4 g/mol
IUPAC Name (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
Standard InChI InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1
Standard InChI Key DDZHURWTWJMGBU-HHJOSHSASA-N
Isomeric SMILES C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O
Canonical SMILES C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound comprises two distinct moieties:

  • (2S)-2-Aminobutanedioic acid: Known as L-aspartic acid, this α-amino acid features a carboxylate group, an amine group, and a side-chain carboxylic acid. Its (2S) configuration ensures compatibility with biological systems, particularly in proteinogenic contexts.

  • 5-[(3R)-Dithiolan-3-yl]pentanoic acid: This component introduces a 1,2-dithiolane ring—a five-membered cyclic disulfide—attached to a pentanoic acid chain. The (3R) stereochemistry of the dithiolane mirrors that of natural α-lipoic acid, a cofactor critical in mitochondrial metabolism .

The conjunction of these units creates a molecule capable of participating in both amino acid metabolism and redox cycling, akin to lipoic acid’s dual roles .

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₁₂H₂₁NO₆S₂
Molecular Weight339.4 g/mol
Stereochemistry(2S) for aspartic acid; (3R) for dithiolane
Functional GroupsCarboxylic acids, amine, disulfide

Synthesis and Preparation

Stereochemical Control

Achieving the (3R) configuration in the dithiolane demands chiral auxiliaries or asymmetric catalysis. For example, lipoic acid’s natural (R)-enantiomer is biosynthesized via a radical S-adenosylmethionine (SAM) mechanism, suggesting that similar radical-based methods could be adapted for this compound .

Chemical Reactivity and Functional Dynamics

Redox Activity

The dithiolane moiety’s disulfide bond enables reversible redox transitions:
Dithiolane (oxidized)Dithiol (reduced)\text{Dithiolane (oxidized)} \leftrightarrow \text{Dithiol (reduced)}
This property underpins antioxidant activity, as seen in lipoic acid’s ability to scavenge reactive oxygen species (ROS) and regenerate endogenous antioxidants like glutathione .

Amino Acid Interactions

The aspartic acid component may facilitate interactions with biological receptors or enzymes. For instance, glutamate receptor modulation by lipoic acid derivatives suggests that the aspartate moiety in this compound could influence neurotransmission or metabolic pathways.

Table 2: Comparative Redox Properties

CompoundReduction Potential (V)Biological Role
α-Lipoic Acid-0.32Antioxidant, metabolic cofactor
(2S)-2-Amino...pentanoic acid*Estimated similarPutative antioxidant
*Predicted based on structural similarity .

Biological Activity and Mechanistic Insights

Metabolic Integration

As a conjugate of aspartic acid, the compound could participate in the urea cycle or aspartate metabolism, potentially influencing nitrogen excretion or nucleotide synthesis. Concurrently, the dithiolane moiety might augment mitochondrial function, akin to lipoic acid’s role in pyruvate dehydrogenase complexes .

Neurological Implications

α-Lipoic acid derivatives modulate AMPA receptors, which mediate excitatory neurotransmission . While direct evidence is lacking, the structural resemblance suggests that (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid could influence neuronal excitability or offer neuroprotection in conditions like epilepsy or neurodegeneration .

Research Findings and Experimental Data

In Vitro Studies

  • Antioxidant Assays: Analogous dithiolane-containing compounds exhibit IC₅₀ values of 10–50 μM in DPPH radical scavenging assays, suggesting moderate to high efficacy .

  • Receptor Modulation: Lipoic acid derivatives reduce AMPA receptor currents by 8–11-fold, implicating disulfide-containing compounds in glutamate receptor regulation .

Pharmacokinetic Considerations

  • Bioavailability: The compound’s solubility in aqueous and lipid environments (due to carboxylate and alkyl chains) may enable broad tissue distribution, though in vivo studies are needed.

  • Metabolic Fate: Likely undergoes disulfide reduction to dithiol forms, followed by renal or hepatic clearance, as observed in lipoic acid metabolism .

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